2-(4-Trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid
Overview
Description
Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl (-CF3) group attached to a phenyl ring . They are often used in medicinal chemistry due to their unique physical and chemical properties .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling , which is a type of cross-coupling reaction used to form carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of these compounds typically includes a phenyl ring with a trifluoromethyl group attached, along with other functional groups .Chemical Reactions Analysis
Trifluoromethylphenyl compounds can undergo various chemical reactions. For example, 4-(Trifluoromethyl)phenylacetic acid can undergo diolefination mediated by mono-N-protected amino acid ligands .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For example, 2-(Trifluoromethyl)phenylacetic acid has a molecular weight of 204.15 and a linear formula of CF3C6H4CH2CO2H .Scientific Research Applications
Organic Synthesis and Structural Analysis
The synthesis of thiazole derivatives, including those with 2-(4-Trifluoromethyl-phenylamino) groups, has been widely studied for their unique structural and conformational characteristics. Buceta et al. (2004) described the synthesis of these derivatives and performed structural and conformational studies using various spectroscopic methods and theoretical calculations, highlighting the compound's significance in organic synthesis and material science (Buceta, Coyanis, Védova, Haas, Schettino, & Winter, 2004). Similarly, studies have been conducted on the preparation of trifluoromethylated thiazoles using sulfur tetrafluoride, emphasizing the compound's relevance in synthesizing novel thiazoles and isothiazoles (Nickson, 1991).
Antimicrobial Applications
Li-ga (2015) researched the synthesis of novel thiazole compounds containing ether structures, demonstrating certain fungicidal activities, particularly against Gibberella saubinetii and Pellicularia sasakii, thus indicating potential applications in fungicide development (Qiu Li-ga, 2015).
Synthetic Methodology Development
The development of single-step syntheses for substituted 2-thiazolines from carboxylic acids showcases the versatility of thiazole derivatives in synthesizing a wide range of compounds, which can have implications in pharmaceutical synthesis and material science (Suzuki & Izawa, 1976).
Novel Fungicides and Photophysical Properties
Further research into the synthetic process of novel fungicides like thifuzamide underscores the importance of thiazole derivatives in agricultural applications, showcasing their potential as effective fungicides (Liu An-chang, 2012). The synthesis and study of photophysical properties of 5-N-Arylamino-4-methylthiazoles from direct C–H arylations and Buchwald–Hartwig aminations of 4-Methylthiazole reveal their applications in designing materials with specific optical properties (Murai et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2S/c12-11(13,14)6-1-3-7(4-2-6)15-10-16-8(5-19-10)9(17)18/h1-5H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYPILVCKPTZHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375338 | |
Record name | 2-(4-Trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728918-58-9 | |
Record name | 2-(4-Trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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